4-(Bromomethyl)-3-nitrobenzamide
Description
4-(Bromomethyl)-3-nitrobenzamide is a benzamide derivative featuring a bromomethyl group at the para-position and a nitro group at the meta-position of the aromatic ring. Bromomethyl groups are known to enhance reactivity in alkylation or nucleophilic substitution reactions, while nitro groups contribute to electron-withdrawing effects, influencing both stability and biological activity .
Properties
CAS No. |
62700-58-7 |
|---|---|
Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
4-(bromomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C8H7BrN2O3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) |
InChI Key |
QPKXPHAATQZBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of toluene to form 3-nitrotoluene. This is followed by bromination to introduce the bromomethyl group, resulting in 4-(Bromomethyl)-3-nitrotoluene. Finally, the amide group is introduced through a reaction with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromomethyl group.
Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzamide.
Oxidation: The major product is 4-(Carboxymethyl)-3-nitrobenzamide.
Scientific Research Applications
Scientific Research Applications
4-(Bromomethyl)-N-butyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex compounds.
Synthesis Methods
- Bromination Reaction The bromomethyl group can be introduced using brominating agents under controlled conditions.
- Amidation Process The formation of the amide bond typically involves reacting an amine with the corresponding acid chloride or anhydride.
Biological Activity
Nitroaromatic compounds, similar to 4-(Bromomethyl)-N-butyl-3-nitrobenzamide, have shown potential as anticancer agents by activating autophagy and apoptosis pathways in cancer cells. The activation of prodrugs, such as 4-iodo-3-nitrobenzamide, depends on the cellular reducing system specific to cancer cells, highlighting the importance of biochemical pathways in determining therapeutic efficacy.
- 4-Bromomethyl-3-nitrobenzoic acid: It is used as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE) . It is also used as a reactant in the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid, decyl 4-(bromomethyl)-3-nitrobenzoate, and 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic acid . Additionally, it functions as a thiol photo-deprotection reagent . It can also be used to functionalize polyacrylamide acryl hydrate (PAAH) as a UV-cleavable reagent and as a photocleavable linker to form localized photoinversion of surface charges inside the colloidal crystal . It is also a starting material in the synthesis of 2H-indazole based library using parallel solution-phase methods .
- 4-Iodo-3-nitrobenzamide (Iniparib): This compound is undergoing clinical trials for the treatment of certain types of breast cancer and its action is attributed to inhibition of poly-ADP-ribose-polymerase (PARP) .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-nitrobenzamide depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Differences
The table below summarizes critical distinctions between 4-(Bromomethyl)-3-nitrobenzamide and related compounds:
Reactivity and Functional Group Impact
- Bromomethyl vs. Chloro/Methoxy Groups : The bromomethyl group in this compound enhances its reactivity as a leaving group compared to chlorine or methoxy substituents. This makes it more suitable for alkylation or cross-coupling reactions , whereas methoxy groups (e.g., in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) stabilize the structure via hydrogen bonding .
Q & A
Basic: What are the recommended synthetic routes for 4-(Bromomethyl)-3-nitrobenzamide, and how is its purity validated?
Methodological Answer:
The synthesis typically involves bromomethylation of a 3-nitrobenzamide precursor. A common approach is to react 3-nitro-4-methylbenzamide with a brominating agent (e.g., N-bromosuccinimide or HBr/H2O2) under controlled conditions . For validation, 1H/13C NMR is critical to confirm the substitution pattern and absence of by-products (e.g., dibrominated species). For example, in analogous compounds, aromatic protons in the nitro and bromomethyl regions appear as distinct signals in the 7.5–8.5 ppm and 4.5–5.0 ppm ranges, respectively . Mass spectrometry (MS) further corroborates molecular weight (e.g., [M+H]+ at m/z 259.0 for C8H7BrN2O3) .
Advanced: How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromomethyl group acts as an electrophilic center, enabling reactions with nucleophiles (e.g., amines, thiols) to form derivatives. For instance, in solid-phase synthesis, this group undergoes SN2 displacement with piperidine to generate intermediates for 1,2-oxazine derivatives . Kinetic studies suggest reactivity is enhanced by the electron-withdrawing nitro group at the meta position, which polarizes the C-Br bond. However, steric hindrance from the benzamide moiety may require elevated temperatures (e.g., 60–80°C) or catalysts like KI to improve yields .
Data Contradiction: How can researchers resolve discrepancies in reported spectral data or melting points?
Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. To address this:
- Standardize analytical conditions : Use deuterated DMSO for NMR to avoid solvent-induced shifts .
- Cross-reference techniques : Combine NMR with IR (to confirm amide C=O at ~1650 cm⁻¹) and X-ray crystallography (for definitive structural assignment, as seen in related nitrobenzamides ).
- Reproduce synthesis : Ensure strict control of bromination stoichiometry (e.g., 1:1 molar ratio of precursor to NBS) to minimize dibromination .
Safety: What precautions are essential when handling this compound?
Methodological Answer:
While toxicological data are limited, the compound’s bromomethyl group poses alkylation risks. Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- First aid : Immediate flushing of eyes/skin with water for 15 minutes upon contact .
- Waste disposal : Segregate halogenated waste and neutralize residual bromine with Na2S2O3 before disposal .
Advanced: How is this compound utilized in synthesizing heterocyclic scaffolds like 1,2-oxazines?
Methodological Answer:
The bromomethyl group enables cyclization reactions. For example, in solid-phase synthesis:
React this compound with a primary amine (e.g., piperidine) to form a secondary amine intermediate.
Subject the intermediate to ring-closing reactions with aldehydes or ketones to form 1,2-oxazine derivatives.
Key parameters:
- Solvent : DMF or THF at 60°C.
- Catalyst : K2CO3 for deprotonation.
- Monitoring : TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
The compound is light- and moisture-sensitive due to the labile C-Br bond. Recommended practices:
- Storage : In amber vials under inert gas (N2/Ar) at –20°C.
- Decomposition signs : Yellow discoloration (indicative of nitro group reduction) or precipitate formation.
- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time shifts >5% indicate degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
